2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
CAS No. |
651719-94-7 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)16-17-14(10-15(20)18-16)11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20) |
InChI Key |
FBVSXHUCGDNEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation (Biginelli-type and Non-Biginelli Reactions)
- The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones.
- A green and efficient variant uses eco-friendly heterogeneous catalysts such as powdered cuttlebone under solvent-free conditions, providing high yields and recyclability of the catalyst. This method is advantageous for its simplicity, short reaction times, and environmental compatibility.
- Alternatively, a non-Biginelli approach has been reported where urea reacts with cinnamaldehyde under mild acidic conditions to form 6-phenyl-5,6-dihydropyrimidin-2(1H)-one derivatives. This method avoids some limitations of the classical Biginelli reaction and allows for selective synthesis of phenyl-substituted dihydropyrimidinones.
Reaction Conditions and Catalysts
| Method | Catalyst/Condition | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Biginelli | Acidic catalyst (HCl, etc.) | Ethanol or reflux | Moderate | Requires purification |
| Green synthesis with cuttlebone | Powdered cuttlebone | Solvent-free | High | Recyclable catalyst, eco-friendly |
| Non-Biginelli (urea + cinnamaldehyde) | Mild acid (e.g., acetic acid) | Solvent (varies) | Good | Simple, selective for phenyl derivatives |
Representative Synthetic Procedure
A typical preparation involves:
Step 1: Condensation of urea, ethyl acetoacetate, and a substituted aldehyde (e.g., cinnamaldehyde or a cyclohexadienone aldehyde) in the presence of an acid catalyst or eco-friendly heterogeneous catalyst (e.g., cuttlebone powder) under solvent-free or reflux conditions.
Step 2: Isolation of the dihydropyrimidinone intermediate by filtration or extraction.
Step 3: If necessary, further condensation or modification with 4-oxocyclohexa-2,5-dien-1-ylidene precursors to install the quinonoid substituent, often under mild acidic or neutral conditions to preserve the keto-enol tautomerism.
Step 4: Purification by recrystallization or chromatography.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2-(4-oxophenyl)-6-phenylpyrimidin-4(1H)-one.
Reduction: Formation of 2-(4-hydroxyphenyl)-6-phenylpyrimidin-4(1H)-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Dihydropyrimidin-4(1H)-one
Dihydropyrimidinone derivatives are widely studied for their pharmacological and catalytic applications. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., thioxo, nitro) increases melting points and thermal stability, as seen in compounds 1b (257°C) and bis-thiobarbiturates (172–173°C) .
- Synthetic Efficiency: High yields (>90%) are achieved in ethanol-based condensations (), whereas solvothermal methods () yield 68–85%, likely due to steric hindrance from bulky substituents like benzimidazole . The target compound’s synthesis may require specialized catalysts (e.g., zeolite-nano Au, as in ) for optimal cyclization .
Structural and Computational Insights
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving complex substituent arrangements, such as the target compound’s cyclohexadienylidene group .
- Thermal Stability : Compounds with fused aromatic systems (e.g., 12a, ) exhibit melting points >360°C, whereas aliphatic substituents (e.g., propyl in ) reduce stability .
Biological Activity
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 651719-94-7 |
| Molecular Formula | C16H12N2O2 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | FBVSXHUCGDNEFL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity through binding interactions that influence signal transduction pathways.
- Antioxidant Activity : The presence of the oxocyclohexa moiety suggests potential antioxidant properties that could protect cells from oxidative stress.
Biological Activities
Research has indicated several potential biological activities of this compound:
Anticancer Activity
Studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. For instance, a study showed that similar compounds could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the modulation of p53 signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related markers in vitro and in vivo. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies have reported antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
-
Study on Anticancer Properties :
- A recent study evaluated the effect of similar dihydropyrimidinones on cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range, suggesting strong anticancer potential.
-
Anti-inflammatory Study :
- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory efficacy.
-
Antimicrobial Evaluation :
- Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
